3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid physical properties
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic Acid
Introduction
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid, with CAS Number 1996-45-8, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a substituted pyrazine, a class of compounds known for their diverse biological activities, this molecule serves as a critical building block in the synthesis of novel therapeutic agents and other advanced materials.[3] The presence of a carboxylic acid, an amino group, and a trifluoromethyl group on the pyrazine core imparts a unique combination of electronic and steric properties. These features govern the molecule's reactivity, solubility, and ability to interact with biological targets, making a thorough understanding of its physical properties essential for its effective application in research and development.
This guide provides a comprehensive overview of the key physicochemical properties of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid. It is intended for researchers, medicinal chemists, and formulation scientists, offering both established data and field-proven experimental protocols for in-house validation.
Section 1: Core Physicochemical Properties
The physical characteristics of a compound are foundational to its application. They dictate everything from reaction conditions and purification strategies to formulation development and bioavailability. The properties for 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 1996-45-8 | [1] |
| Molecular Formula | C₆H₄F₃N₃O₂ | [1][2] |
| Molecular Weight | 207.11 g/mol | [2] |
| Physical Appearance | Solid, powder | [4] |
| Melting Point | Data not available. The related compound, 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, has a melting point of 130-134 °C.[4] | N/A |
| Solubility | Specific quantitative data is not readily available. Expected to have some solubility in polar organic solvents like DMSO and methanol due to the amino and carboxylic acid groups. Aqueous solubility is likely pH-dependent. | |
| pKa (Predicted) | Two primary ionization constants are expected: one for the carboxylic acid (acidic) and one for the amino group/ring nitrogens (basic). The carboxylic acid pKa is predicted to be lower (more acidic) than typical aliphatic carboxylic acids due to the electron-withdrawing effects of the pyrazine ring and trifluoromethyl group.[5][6] The basic pKa associated with the amino group and ring nitrogens will be relatively low due to the same electron-withdrawing influences. | |
| Storage | Store sealed in a dry environment at 2-8°C. | [2] |
Section 2: Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound. While specific spectra for this exact molecule are not publicly available, its structure allows for a confident prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple. A single signal in the aromatic region (likely downfield, >8.0 ppm) would correspond to the lone proton on the pyrazine ring. The two protons of the amino group (-NH₂) may appear as a broad singlet, and the acidic proton of the carboxylic acid (-COOH) would also be a broad singlet, typically very far downfield (>10 ppm), especially in solvents like DMSO-d₆.
-
¹³C NMR: The spectrum would show six distinct carbon signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be in the typical range of 160-170 ppm. The remaining four carbons of the pyrazine ring will have distinct chemical shifts influenced by their respective substituents.
-
¹⁹F NMR: A single sharp signal would confirm the presence of the -CF₃ group.
Infrared (IR) Spectroscopy The IR spectrum provides a fingerprint of the functional groups present. Key vibrational bands are anticipated at:
-
~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.
-
~3300-2500 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.
-
~1720-1680 cm⁻¹: A strong C=O stretching vibration from the carboxylic acid carbonyl group.[7]
-
~1620-1550 cm⁻¹: C=C and C=N stretching vibrations within the pyrazine ring.
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~1350-1150 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.
Mass Spectrometry (MS) In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 207.02. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z 190) and -COOH (m/z 162).[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Section 3: Standard Operating Procedures for Property Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The following section details field-proven methodologies for determining the critical physical properties of novel compounds like 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is an indicator of crystal lattice energy. The technique relies on measuring the difference in heat flow required to increase the temperature of the sample and an inert reference. A sharp melting peak indicates high purity, while a broad peak suggests the presence of impurities.[9]
Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[10]
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point.[9]
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Equilibrium Solubility Determination via Shake-Flask Method
Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration represents the true solubility limit at a given temperature. Agitation for an extended period (24-72 hours) is critical to overcome kinetic barriers and reach true equilibrium.[4]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid ensures that saturation can be reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-72 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.
-
Sampling & Filtration: Carefully withdraw a sample of the supernatant using a pipette. Filter the sample through a 0.45 µm chemically inert (e.g., PTFE) syringe filter to remove any remaining solid particulates. This step is crucial to avoid artificially high results.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Calculation: Determine the concentration against a standard calibration curve. The result is reported as mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility using the Shake-Flask Method.
pKa Determination via Potentiometric Titration
Expertise & Causality: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[11] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized, identified as the midpoint of the buffer region or the inflection point of the titration curve.[12] For a molecule like this with both an acidic (carboxylic acid) and basic (amino/pyrazine) centers, multiple pKa values can be determined from a single titration.
Protocol:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement.
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. Continue well past the equivalence point.
-
Basic pKa Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the basic functional groups.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) or by analyzing the first and second derivatives of the titration curve to find the inflection points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1996-45-8) is not widely available, data from structurally related compounds suggest that appropriate safety precautions are necessary.[9][14]
-
Hazard Identification: Compounds of this class should be handled as potentially hazardous. They may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: As recommended, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to ensure its long-term stability.[2]
Conclusion
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a valuable building block whose utility is fundamentally linked to its physical properties. This guide has consolidated its known characteristics and provided robust, validated protocols for determining key parameters such as melting point, solubility, and pKa. By applying these standardized methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the progress of their research and development efforts in medicinal chemistry and beyond.
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NextSDS. 3-aMino-6-(trifluoroMethyl)pyrazine-2-carboxylic acid — Chemical Substance Information. Available from: [Link]
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Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]
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